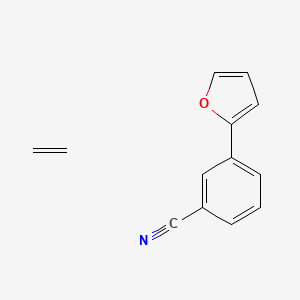

Ethene;3-(furan-2-yl)benzonitrile

Description

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethene;3-(furan-2-yl)benzonitrile |

InChI |

InChI=1S/C11H7NO.C2H4/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;1-2/h1-7H;1-2H2 |

InChI Key |

KSEWKDBOICMXIB-UHFFFAOYSA-N |

Canonical SMILES |

C=C.C1=CC(=CC(=C1)C2=CC=CO2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene;3-(furan-2-yl)benzonitrile typically involves the coupling of furan derivatives with benzonitrile under specific reaction conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitro furan with phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethene;3-(furan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Furanones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Ethene;3-(furan-2-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Industry: Used in the synthesis of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethene;3-(furan-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The furan ring can participate in various biochemical pathways, while the nitrile group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para Substitution

3-(Furan-2-yl)benzonitrile vs. 4-(Furan-2-yl)benzonitrile

- 4-(Furan-2-yl)benzonitrile: Para-substitution offers symmetry, which may improve crystallinity and thermal stability .

Synthesis : Both isomers are synthesized via Pd-catalyzed coupling of bromobenzonitriles with tributylstannyl furans .

- Applications: DNA Binding: Para-substituted analogs (e.g., 4-(furan-2-yl)benzonitrile) show stronger minor groove binding due to optimized steric alignment . OLED Performance: Meta-substituted derivatives may exhibit superior charge transport due to asymmetric polarization .

Table 1: Physicochemical Properties of Positional Isomers

| Property | 3-(Furan-2-yl)benzonitrile | 4-(Furan-2-yl)benzonitrile |

|---|---|---|

| Molecular Weight | 169.17 g/mol | 169.17 g/mol |

| Dipole Moment (Predicted) | ~4.2 D | ~3.8 D |

| Melting Point | Not reported | 98–100°C |

Heterocycle Variants: Furan vs. Thiophene/Selenophene

3-(Furan-2-yl)benzonitrile vs. 4-(Thiophen-2-yl)benzonitrile

Electronic Effects :

Biological Activity :

Table 2: Comparison of Heterocyclic Benzonitriles

Functionalized Benzonitriles in Drug Discovery

3-(Furan-2-yl)benzonitrile vs. 5FB (4-(thiazolidine)benzonitrile)

- Structural Features: 5FB: Contains a thiazolidinedione ring, enabling hydrogen bonding with residues like ARG 372 in estrogen receptors .

Ligand Efficiency :

Table 3: Ligand Binding Parameters

| Compound | Target | Binding Affinity (Ki) | Key Interactions |

|---|---|---|---|

| 5FB | Estrogen Receptor α | 12 nM | H-bonds, hydrophobic |

| 3-(Furan-2-yl)benzonitrile | Not reported | N/A | Predicted π-π stacking |

Reactivity in Catalytic Arylation

3-(Furan-2-yl)benzonitrile may undergo Rh-catalyzed multiple arylation, similar to benzonitrile derivatives. shows that benzonitrile reacts with arylboron compounds to form ortho-arylated products via C–H activation . The furan substituent could direct regioselectivity in such reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethene;3-(furan-2-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, imidazopyridine derivatives with furan substituents (structurally analogous) are synthesized using Suzuki-Miyaura coupling between halogenated benzonitrile precursors and furan-containing boronic acids . Optimization involves adjusting catalyst loading (e.g., bis(benzonitrile)palladium(II) chloride in ), temperature (typically 80–100°C), and solvent polarity (e.g., DMF or THF). Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-arylation .

Q. How can researchers safely handle this compound given its stability and decomposition risks?

- Safety Protocols : Avoid exposure to oxidizing agents (e.g., peroxides) to prevent hazardous decomposition into carbon/nitrogen/sulfur oxides . Use PPE (gloves, goggles) and ensure ventilation to mitigate inhalation risks. Storage should be in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

- Characterization Methods :

- NMR Spectroscopy : H and C NMR (e.g., H δ 6.5–8.3 ppm for aromatic/furan protons; C δ 110–150 ppm for nitrile and heterocyclic carbons) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H] peaks in ).

- Elemental Analysis : Validate purity (>97%) and rule out halogen/sulfur contaminants .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound for material science applications?

- Computational Strategy : Use hybrid functionals (e.g., B3LYP in ) with exact-exchange terms to calculate HOMO-LUMO gaps, dipole moments, and charge distribution. Basis sets like 6-31G(d) are suitable for geometry optimization. Compare results with experimental UV-Vis and cyclic voltammetry data to validate predictions .

Q. What strategies resolve contradictions in biological activity data for furan-containing benzonitrile derivatives?

- Data Analysis :

- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., nitro, fluoro groups in ) and assess potency via assays like radioligand binding ( ).

- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .

- Crystallography : Resolve binding modes via X-ray structures of target complexes (e.g., mGlu5 receptor in ) to clarify mechanistic discrepancies.

Q. How can researchers design fragment-based drug discovery campaigns using this compound as a scaffold?

- Fragment Optimization :

- Ligand Efficiency (LE) : Prioritize fragments with LE > 0.3 (e.g., pyrimidine hits in ).

- Structure-Based Design : Use cryo-EM or X-ray data (2.6–3.1 Å resolution) to guide substitutions enhancing affinity/selectivity .

- Click Chemistry : Introduce bioorthogonal groups (e.g., alkyne handles) for late-stage diversification via Huisgen cycloaddition .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Process Chemistry Considerations :

- Catalyst Recycling : Use immobilized palladium catalysts to reduce costs and metal contamination .

- Flow Chemistry : Minimize side reactions (e.g., polymerization) by controlling residence time and temperature gradients .

- Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC for enantiopure batches if asymmetric synthesis is impractical .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.